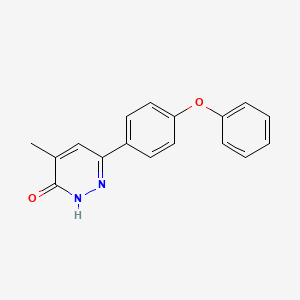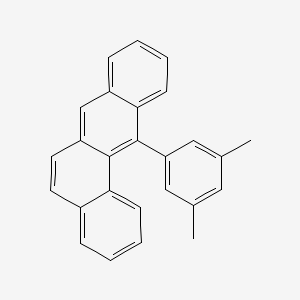
4-Methoxybut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybut-3-en-1-ol is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both an ether and an alcohol functional group, making it versatile in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxybut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxy-1-butene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde adds to the double bond of 4-methoxy-1-butene, followed by protonation to yield the desired product.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-methoxy-3-buten-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the carbon-carbon double bond, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybut-3-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 4-methoxybutan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-methoxybut-3-en-1-chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methoxybut-3-en-1-al
Reduction: 4-Methoxybutan-1-ol
Substitution: 4-Methoxybut-3-en-1-chloride
Wissenschaftliche Forschungsanwendungen
4-Methoxybut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ether and alcohol functional groups.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used as a solvent and a reagent in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxybut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. Its ether and alcohol functional groups allow it to form hydrogen bonds and interact with other molecules, influencing reaction kinetics and product formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-1-butene
- 4-Methoxybutan-1-ol
- 4-Methoxybut-3-en-1-al
Comparison
4-Methoxybut-3-en-1-ol is unique due to the presence of both an ether and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. Compared to 4-Methoxy-1-butene, it has an additional hydroxyl group, making it more reactive in nucleophilic addition and substitution reactions. Compared to 4-Methoxybutan-1-ol, it has a double bond, which provides additional reactivity in oxidation and reduction reactions.
Eigenschaften
CAS-Nummer |
67449-98-3 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
4-methoxybut-3-en-1-ol |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
YDPAERSGZVXTDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)



![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)





![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)


